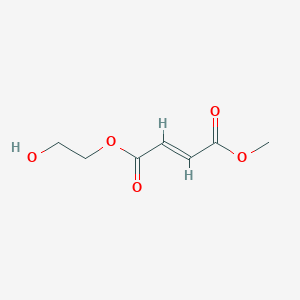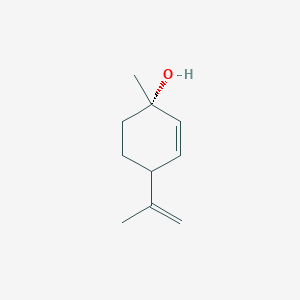![molecular formula C14H13NO4 B14064200 8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione CAS No. 102421-38-5](/img/structure/B14064200.png)
8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is a heterocyclic compound that belongs to the class of pyrroloisoquinolines This compound is characterized by its unique structure, which includes a fused pyrrole and isoquinoline ring system with methoxy groups at positions 8 and 9, and a dione functionality at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multiple steps. One common method starts with the reaction of dihydroisoquinoline with ethyl bromoacetate to form a quaternary ammonium salt. This intermediate undergoes intramolecular cyclization in the presence of a base to yield the pyrroloisoquinoline structure. Further oxidation, often using aerobic conditions, leads to the formation of the dione functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. Continuous flow chemistry and other modern techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other groups.
Substitution: The methoxy groups at positions 8 and 9 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other aerobic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline: Similar in structure but lacks the dione functionality.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Shares the methoxy groups but has a different core structure.
Pyrroloquinoline-1,2-diones: Naturally occurring compounds with similar ring systems but different functional groups.
Uniqueness
8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is unique due to its specific combination of methoxy groups and dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102421-38-5 |
|---|---|
Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C14H13NO4/c1-18-12-5-8-3-4-15-10(7-11(16)14(15)17)9(8)6-13(12)19-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
OJTHCYVWIIYVBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=O)C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


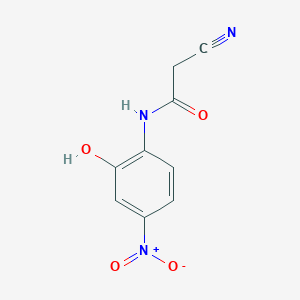
![[2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14064130.png)
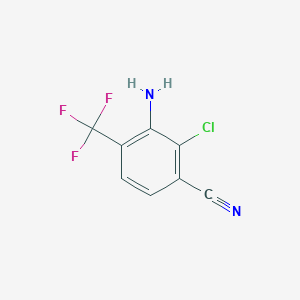
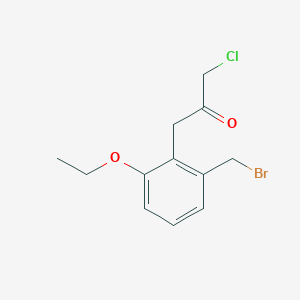
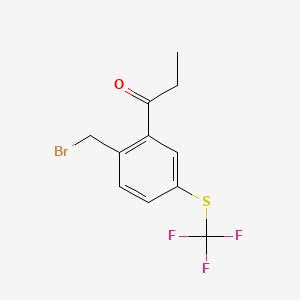
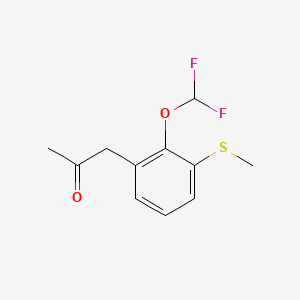
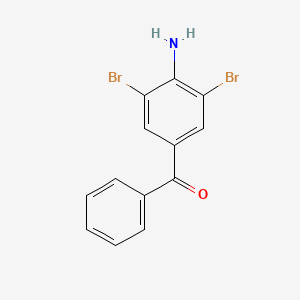


![Bis[(cyclohex-3-en-1-yl)methyl] ethanedioate](/img/structure/B14064172.png)
